Acetyl-L-carnitine-d3 (hydrochloride)

Descripción

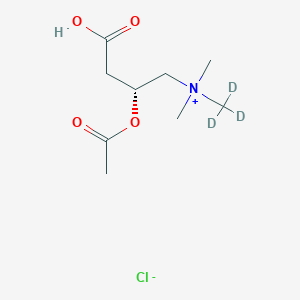

Acetyl-L-carnitine-d3 (hydrochloride) (ALC-d3·HCl) is a deuterium-labeled isotopologue of Acetyl-L-carnitine hydrochloride (ALC·HCl), a naturally occurring mitochondrial compound involved in fatty acid metabolism and energy production. The deuterium substitution (three hydrogen atoms replaced with deuterium) enables its use as an internal standard (IS) in mass spectrometry (MS)-based quantification, particularly in pharmacokinetic and metabolic studies .

Propiedades

Fórmula molecular |

C9H18ClNO4 |

|---|---|

Peso molecular |

242.71 g/mol |

Nombre IUPAC |

[(2R)-2-acetyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3; |

Clave InChI |

JATPLOXBFFRHDN-WVKKGGDISA-N |

SMILES isomérico |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C.[Cl-] |

SMILES canónico |

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Temperature and Time

Molar Ratios and Reagent Purity

| Component | Molar Ratio | Role |

|---|---|---|

| L-carbo-nitrile | 1 | Substrate |

| CDCOCl | 2.0–2.5 | Acetylating agent |

| HCl (36%) | 2–3 | Protonation and salt formation |

| Ethanol | 8–10 | Solvent for crystallization |

Isotopic Purity : CDCOCl must have ≥98 atom % D to prevent non-deuterated byproducts.

Analytical Characterization

Spectral Data

Análisis De Reacciones Químicas

Aplicaciones en Investigación Científica

Acetil-L-carnitina-d3 (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como estándar interno para la cuantificación de L-acetilcarnitina mediante cromatografía de gases o espectrometría de masas de cromatografía líquida.

Biología: Se estudia su papel en la función mitocondrial y el metabolismo energético.

Medicina: Se investiga su potencial efecto terapéutico en afecciones como la neuropatía, la depresión y el deterioro cognitivo.

Industria: Se utiliza en el desarrollo de suplementos dietéticos y productos farmacéuticos.

Aplicaciones Científicas De Investigación

Acetyl-L-carnitine-d3 (hydrochloride) is a form of acetyl-L-carnitine, a naturally occurring amino acid derivative that plays a role in energy production . Acetyl-L-carnitine-d3 is a labeled version of acetyl-L-carnitine, incorporating deuterium (D or ²H), which is a stable isotope of hydrogen . The inclusion of deuterium makes it useful in various scientific and analytical applications, particularly as an internal standard in quantitative analysis .

Here's a detailed look at its applications:

Scientific Research Applications

Internal Standard for Quantification: Acetyl-L-carnitine-d3 is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . In these applications, it assists in accurately quantifying L-acetylcarnitine levels in biological samples .

Pharmacokinetic Studies: Deuterated forms of compounds like Acetyl-L-carnitine-d3 are valuable in pharmacokinetic studies . These studies examine how a drug or compound is processed by the body, including absorption, distribution, metabolism, and excretion. The deuterium label allows scientists to track and measure the compound's movement and metabolism within the body .

Depression Research: Studies have confirmed acetylcarnitine's potential as a biomarker in diagnosing depression and determining remission status .

Other uses of Acetyl-L-carnitine:

- Treatment of Mental Disorders: Acetyl-L-carnitine is used to address various mental disorders, including Alzheimer's disease, age-related memory loss, late-life depression, and thinking problems related to alcoholism or Lyme disease .

- Nerve Pain Relief: It is also used to alleviate nerve pain caused by diabetes, drugs used in the treatment of AIDS or cancer, sciatica, fibromyalgia, and facial paralysis .

- Reduces Tiredness: Acetyl-L-carnitine can improve feelings of mental and physical tiredness in older people and reduce tiredness after exercise .

- Cardiovascular Benefits: ALCAR can inhibit the expressions of inflammatory factors and antioxidation to suppress the development of atherosclerosis by adjusting blood lipid in the myocardium .

- Fertility treatment: Acetyl-L-carnitine is used to treat male infertility . It increases sperm motion and the rate of pregnancy in infertile men .

Mecanismo De Acción

Acetil-L-carnitina-d3 (clorhidrato) ejerce sus efectos facilitando la absorción de acetil-CoA en las mitocondrias durante la oxidación de los ácidos grasos. Este proceso aumenta la producción de acetilcolina, un neurotransmisor, y estimula la síntesis de proteínas y fosfolípidos de membrana. El compuesto también influye en diversos objetivos y vías moleculares, incluida la regulación positiva del receptor metabotrópico del glutamato 2 a través de la acetilación de NF-κB p65 .

Comparación Con Compuestos Similares

Key Properties:

- CAS Number : 1334532-17-0 (primary), 362049-62-5 (alternative) .

- Molecular Formula: C₉H₁₅D₃ClNO₄ .

- Molecular Weight : 242.72 g/mol .

- Purity : ≥98% (typical for analytical applications) .

- Applications: Quantification of endogenous ALC in serum via UPLC-MS/MS (e.g., in major depressive disorder studies) . Tracing absorption, distribution, metabolism, and excretion (ADME) due to its isotopic distinction . High solubility in water (250 mg/mL) ensures compatibility with biological matrices .

Comparison with Similar Compounds

Non-Deuterated Counterparts

Acetyl-L-carnitine Hydrochloride (ALC·HCl)

- Structure : L-carnitine acetylated at the hydroxyl group.

- CAS Number : 5080-50-2 .

- Molecular Weight : 239.69 g/mol .

- Role : Dietary supplement for cognitive health and mitochondrial support; substrate in enzymology assays .

- Distinction: Lacks deuterium, making it indistinguishable from endogenous ALC in MS without isotopic labeling .

Deuterated Acylcarnitine Derivatives

These compounds share ALC-d3·HCl's isotopic labeling but differ in acyl chain length and metabolic targets:

Long-Chain Acylcarnitines

Lauroyl-L-carnitine Chloride

- CAS Number : 6919-91-1 .

- Role: Endogenous metabolite of long-chain fatty acids; implicated in insulin resistance and lipid disorders .

- Deuterated Version : Lauroyl-L-carnitine-d3 HCl (CAS 1021439-26-8) serves as an IS for LC-MS analysis of lipid metabolism .

Octanoyl-L-carnitine-d3 Chloride

Stable Isotope-Labeled Mixes

Acylcarnitines Mix (Stable Isotope Labeled)

- Components : Includes C2-C18 acylcarnitines with deuterium or carbon-13 labels .

- Purity : ≥95% (certified reference material) .

- Use : Calibration and validation of MS methods for broad-spectrum metabolomics .

Research Findings and Methodological Insights

Analytical Performance of ALC-d3·HCl

- UPLC-MS/MS Method: Column: Waters XSelect HSS T3 C18 (2.5 µm) . Mobile Phase: Methanol-water with 0.01% aqueous ammonia . Detection: Positive ESI mode; transition m/z 207.19 → 85.03 for ALC-d3·HCl . Sensitivity: Linear range 13.48–53.92 µg/mL for ALC·HCl quantification .

- Advantages Over Non-Deuterated Standards: Eliminates matrix interference by providing distinct isotopic signals . Enhances accuracy in quantifying low-abundance metabolites (e.g., serum ALC levels in depression studies) .

Metabolic Studies

- ALC-d3·HCl was critical in identifying reduced ALC levels in patients with major depressive disorder (MDD), demonstrating a 30% decrease compared to healthy controls (p < 0.05) .

- In contrast, Lauroyl-L-carnitine-d3 HCl revealed elevated levels in obesity models, correlating with impaired β-oxidation .

Stability and Handling Considerations

- Storage : -20°C for long-term stability; avoid moisture .

- Solubility: ALC-d3·HCl dissolves readily in water (250 mg/mL), while longer-chain derivatives (e.g., Lauroyl-d3) require organic solvents like methanol .

Commercial Availability and Suppliers

- Primary Suppliers: MedChemExpress (MCE): ALC-d3·HCl (CAS 1334532-17-0) . Santa Cruz Biotechnology: 10 mg for $394.00 . CymitQuimica: Lauroyl-d3-L-carnitine HCl (discontinued but cataloged for reference) .

Actividad Biológica

Acetyl-L-carnitine (ALCAR) is a naturally occurring compound derived from L-carnitine, playing a crucial role in the metabolism of fatty acids and exhibiting various biological activities. Its derivative, Acetyl-L-carnitine-d3 (hydrochloride), has garnered interest for its potential therapeutic applications, particularly in neuroprotection, metabolic disorders, and inflammation. This article explores the biological activity of Acetyl-L-carnitine-d3, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.

Acetyl-L-carnitine functions primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation, thus enhancing energy production. It also serves as a precursor for acetylcholine, a critical neurotransmitter involved in memory and cognitive function. The compound exhibits several biological activities:

- Neuroprotection : ALCAR has been shown to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antioxidant Activity : ALCAR reduces oxidative damage by increasing antioxidant enzyme activities (e.g., superoxide dismutase) and decreasing lipid peroxidation markers .

- Anti-inflammatory Effects : ALCAR modulates inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-α and IL-1β .

Neuroprotective Effects

A significant body of research supports the neuroprotective effects of ALCAR. In a 1-year double-blind placebo-controlled study involving patients with probable Alzheimer's disease, ALCAR administration demonstrated a trend toward slower cognitive decline in younger patients compared to placebo . Additionally, preclinical studies indicate that ALCAR can enhance mitochondrial function and reduce neuronal death following traumatic brain injuries .

Cardiovascular Benefits

In animal models of atherosclerosis, ALCAR has been shown to improve lipid profiles by reducing total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) levels while increasing high-density lipoprotein (HDL) levels. Furthermore, it decreased markers of oxidative stress and inflammation in cardiac tissues .

Role in Metabolic Disorders

ALCAR has been implicated in improving metabolic conditions such as insulin resistance and obesity. Studies suggest that it enhances glucose uptake in skeletal muscle and promotes fat oxidation, contributing to weight management and metabolic health .

Case Studies

- Depression : A study identified Acetyl-L-carnitine as a potential biomarker for major depressive disorder (MDD), showing significantly lower levels in MDD patients compared to controls. This suggests that ALCAR may play a role in mood regulation and could be used as an adjunct therapy for depression .

- Amyotrophic Lateral Sclerosis (ALS) : Research indicates that ALCAR may improve physical function and survival rates in ALS patients when combined with standard treatments like riluzole .

Summary of Biological Activities

Clinical Study Overview

| Study Focus | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Alzheimer's Disease | 431 patients | 3 g/day | 12 months | Slower cognitive decline in younger patients |

| Atherosclerosis | Wistar rats | 200 mg/kg/d | Not specified | Improved lipid profile and reduced inflammation |

| Major Depressive Disorder | MDD patients | Not specified | Not specified | Lower serum acetylcarnitine levels observed |

Q & A

Q. What is the role of deuterium substitution in Acetyl-L-carnitine-d3 (hydrochloride), and how does it enhance experimental quantification?

Deuterium labeling in Acetyl-L-carnitine-d3 (hydrochloride) serves as a stable isotopic tracer, enabling precise quantification of endogenous L-acetylcarnitine in biological matrices via mass spectrometry. The deuterated form minimizes interference from natural isotopic abundance, improving signal specificity in LC-MS/MS workflows . Methodologically, researchers should validate deuterium retention during sample preparation (e.g., extraction pH, temperature) to avoid isotopic exchange, which could compromise accuracy .

Q. What protocols are recommended for preparing stable stock solutions of Acetyl-L-carnitine-d3 (hydrochloride) for in vitro studies?

A standardized protocol involves dissolving the compound in DMSO to create a 50–100 mg/mL stock solution, followed by dilution with biocompatible solvents (e.g., PEG300, Tween-80, and saline) to achieve working concentrations (e.g., 5 mg/mL). Critical steps include sequential solvent addition, vortexing/ultrasonication to prevent precipitation, and immediate use to avoid degradation. Heating ≤50°C may be required for solubility optimization .

Q. Which analytical techniques are most suitable for detecting Acetyl-L-carnitine-d3 (hydrochloride) in metabolomic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Key parameters include:

- Column : Reverse-phase C18 (2.1 × 100 mm, 1.7 μm).

- Ionization : Positive electrospray ionization (ESI+).

- Transitions : Monitor m/z 205.1 → 85.1 (deuterated) vs. m/z 202.1 → 85.1 (non-deuterated) for isotopic distinction. Internal standard calibration curves should span physiological ranges (0.1–50 μM) .

Advanced Research Questions

Q. How should experimental designs account for potential pharmacokinetic alterations caused by deuterium substitution?

Deuterium can slow metabolic cleavage of C-D bonds, potentially altering the compound’s half-life and metabolite profile. Researchers must:

Q. What strategies resolve discrepancies in Acetyl-L-carnitine-d3 (hydrochloride) quantification across different biological matrices?

Matrix effects (e.g., plasma proteins, lipids) can suppress ionization efficiency. Mitigation approaches include:

Q. How does batch-to-batch variability in deuterium labeling affect reproducibility in longitudinal studies?

Variability arises from incomplete deuteration at the N-methyl-d3 position. Quality control measures include:

Q. What are the implications of Acetyl-L-carnitine-d3 (hydrochloride) cross-reactivity in immunoassays targeting endogenous L-acetylcarnitine?

Antibodies may exhibit reduced affinity for deuterated epitopes. Validate assays by:

Q. How can researchers optimize tissue-specific delivery of Acetyl-L-carnitine-d3 (hydrochloride) in neurodegenerative disease models?

Blood-brain barrier (BBB) penetration requires lipid-based formulations (e.g., PEGylated liposomes). Key steps:

Q. What stability challenges arise when storing Acetyl-L-carnitine-d3 (hydrochloride) under varying pH and temperature conditions?

Hydrolysis of the acetyl group is pH-dependent. Best practices include:

- Storage : -80°C in anhydrous DMSO or lyophilized form.

- Stability testing : Accelerated degradation studies (25°C/60% RH) with LC-MS monitoring .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.